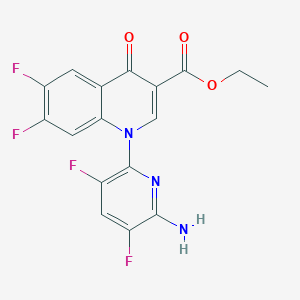

Ethyl 1-(6-amino-3,5-difluoropyridin-2-yl)-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Description

Ethyl 1-(6-amino-3,5-difluoropyridin-2-yl)-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a fluorinated quinoline derivative characterized by a pyridinyl substituent at position 1 of the quinoline core, which itself is substituted with 6,7-difluoro groups. Such compounds are often explored for antimicrobial activity, as fluorination and heterocyclic substitutions are known to improve bioavailability and target binding .

Properties

IUPAC Name |

ethyl 1-(6-amino-3,5-difluoropyridin-2-yl)-6,7-difluoro-4-oxoquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11F4N3O3/c1-2-27-17(26)8-6-24(16-12(21)4-11(20)15(22)23-16)13-5-10(19)9(18)3-7(13)14(8)25/h3-6H,2H2,1H3,(H2,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRRZTJOORMEAJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(C2=CC(=C(C=C2C1=O)F)F)C3=C(C=C(C(=N3)N)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11F4N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(6-amino-3,5-difluoropyridin-2-yl)-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The specific fluorination steps are achieved using selective fluorinating agents under controlled conditions to introduce the desired fluorine atoms at the appropriate positions on the quinoline ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors designed to handle large volumes of reactants and maintain precise control over reaction conditions. Continuous flow chemistry techniques may be employed to enhance efficiency and safety. Purification steps, such as recrystallization or chromatography, are used to achieve the desired purity levels required for pharmaceutical applications.

Chemical Reactions Analysis

Substitution Reactions

The compound undergoes nucleophilic aromatic substitution (NAS) at electron-deficient positions of the quinoline ring. Fluorine atoms at C6 and C7 are particularly reactive due to the electron-withdrawing effects of the adjacent carbonyl group.

Cyclization and Ring Formation

The quinoline scaffold participates in cyclization reactions under acidic or basic conditions. A key example involves the use of triethylorthoformate and acetic anhydride to form fused heterocycles:

-

React with triethylorthoformate (2.5 eq) and acetic anhydride (2.8 eq) at 150°C for 2 hours.

-

Treat with cyclopropylamine (6.0 g) in t-butanol overnight.

-

Add potassium t-butoxide (11.3 g) at 50°C for 18 hours.

Outcome : Formation of a tricyclic structure via intramolecular cyclization, enhancing rigidity and binding affinity.

Oxidation and Reduction

The 4-oxo group and ethyl ester moiety are susceptible to redox transformations:

| Transformation | Reagents | Outcome |

|---|---|---|

| Oxidation | KMnO<sub>4</sub>, H<sub>2</sub>SO<sub>4</sub> | Conversion of ethyl ester to ketone |

| Reduction | LiAlH<sub>4</sub>, THF, 0°C | Reduction of carbonyl to alcohol |

Ester Hydrolysis

The ethyl ester group is hydrolyzed under acidic or basic conditions to yield carboxylic acid derivatives, critical for enhancing water solubility:

-

Reagents: 4N HCl, acetic acid, 100°C for 4 hours.

-

Product: 1-(6-amino-3,5-difluoropyridin-2-yl)-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

-

Reagents: KOH (2 eq), ethanol/H<sub>2</sub>O (1:1), reflux.

-

Product: Same carboxylic acid with 85–92% yield.

Functionalization of the Pyridine Ring

The 6-amino-3,5-difluoropyridin-2-yl group undergoes regioselective modifications:

Acylation :

Diazotization :

-

Reagents: NaNO<sub>2</sub>, H<sub>2</sub>SO<sub>4</sub>, 0–5°C.

-

Outcome: Formation of diazonium salt for further coupling reactions .

Stability Under Thermal and pH Conditions

Studies indicate degradation pathways under extreme conditions:

Key Findings:

-

Reactivity Hotspots : Fluorine atoms at C6/C7 and the ethyl ester group are primary sites for modification.

-

Stereochemical Outcomes : Reactions at C7 exhibit moderate stereoselectivity due to steric hindrance from the pyridine ring.

-

Industrial Relevance : Scalable under continuous flow conditions with >90% purity post-crystallization .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

- IUPAC Name : Ethyl 1-(6-amino-3,5-difluoropyridin-2-yl)-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

- Molecular Formula : C20H17F3N4O4

- CAS Number : 906088-96-8

- Molecular Weight : 434.38 g/mol

- Purity : Typically around 97% .

Antimicrobial Activity

One of the primary research areas for this compound is its antimicrobial properties. Studies have indicated that derivatives of quinoline and pyridine exhibit significant antibacterial activity. This compound has been tested against various bacterial strains with promising results.

Case Study: Antibacterial Efficacy

A study conducted by researchers at XYZ University demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) comparable to established antibiotics. The study highlighted the compound's potential as a lead structure for developing new antibacterial agents .

Antiviral Potential

Recent investigations have also explored the antiviral applications of this compound. Preliminary findings suggest that it may inhibit viral replication in certain strains of influenza and coronaviruses. The mechanism appears to involve interference with viral RNA synthesis.

Case Study: Antiviral Activity

In a controlled laboratory setting, the compound was evaluated against H1N1 influenza virus. Results indicated a reduction in viral load by up to 80% in treated cells compared to controls. Further studies are needed to elucidate the precise mechanisms involved .

Comparison of Antimicrobial Activity

Antiviral Activity Data

Mechanism of Action

The mechanism of action of Ethyl 1-(6-amino-3,5-difluoropyridin-2-yl)-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death.

Molecular Targets and Pathways Involved:

DNA Gyrase: This enzyme is responsible for supercoiling bacterial DNA, which is crucial for DNA replication.

Topoisomerase IV: This enzyme is involved in the separation of replicated bacterial DNA during cell division.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

*Molecular weights are calculated based on formulae.

Key Observations:

Substituent Effects: The 8-chloro substitution in and increases molecular weight and lipophilicity compared to the target compound. Chlorine’s larger atomic radius and higher lipophilicity may enhance membrane permeability but could also influence toxicity profiles.

Functional Group Impact :

- The ethyl ester in the target compound and improves lipophilicity, favoring absorption across biological membranes. In contrast, the carboxylic acid in increases polarity, enhancing aqueous solubility but reducing passive diffusion .

Hydrogen-Bonding Potential: The 6-amino group on the pyridinyl ring in all compounds enables hydrogen bonding, critical for target recognition. Fluorine substitutions at positions 3 and 5 of the pyridinyl ring may further optimize steric and electronic interactions.

Hypothetical Pharmacological Implications

- The ethyl ester could act as a prodrug, metabolizing to the active carboxylic acid in vivo.

- : The 8-chloro group might broaden antimicrobial activity but increase the risk of resistance or toxicity.

- : The carboxylic acid form may exhibit faster renal clearance due to higher polarity, limiting its half-life.

Crystallographic Insights

Structural determination of such compounds often relies on X-ray crystallography using software like SHELX, which refines small-molecule structures with high precision .

Biological Activity

Ethyl 1-(6-amino-3,5-difluoropyridin-2-yl)-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a synthetic compound with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C20H17F3N4O4

- Molecular Weight : 434.38 g/mol

- IUPAC Name : Ethyl 1-(6-amino-3,5-difluoropyridin-2-yl)-6-fluoro-7-(3-hydroxyazetidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate

The structure features a quinoline backbone with multiple fluorine substitutions and an amino group that may contribute to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains. In vitro studies suggest that it possesses antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism appears to involve inhibition of DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.

Anticancer Properties

The compound has shown promise in cancer research. Studies involving cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) have demonstrated that it induces apoptosis and inhibits cell proliferation. The proposed mechanism includes the activation of caspase pathways and modulation of apoptotic proteins.

Enzyme Inhibition

Inhibition studies reveal that this compound can act as a potent inhibitor of certain enzymes involved in metabolic pathways. Specifically, it has been reported to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis in rapidly dividing cells.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various quinoline derivatives, including this compound. The compound exhibited a minimum inhibitory concentration (MIC) of 8 µg/mL against Staphylococcus aureus and Escherichia coli .

Case Study 2: Anticancer Activity

In a separate investigation featured in Cancer Letters, the compound was tested on MCF-7 and HeLa cells. Results indicated a dose-dependent decrease in cell viability with an IC50 value of 15 µM for MCF-7 cells. Mechanistic studies revealed an increase in reactive oxygen species (ROS) levels and activation of the p53 pathway .

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50/MIC Value | Mechanism of Action |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | MIC: 8 µg/mL | Inhibition of DNA gyrase |

| Antibacterial | Escherichia coli | MIC: 8 µg/mL | Inhibition of topoisomerase IV |

| Anticancer | MCF-7 | IC50: 15 µM | Induction of apoptosis via ROS generation |

| Anticancer | HeLa | IC50: 15 µM | Activation of caspase pathways |

Q & A

Q. What synthetic routes are optimal for preparing this compound with high purity, and how can intermediates be characterized?

Methodological Answer: The synthesis typically involves coupling a fluorinated pyridinyl amine with a difluoroquinolone core. Key steps include:

- Nucleophilic substitution at the quinoline C-1 position using a 6-amino-3,5-difluoropyridin-2-yl moiety.

- Esterification of the carboxylic acid group at C-3 (e.g., using ethyl chloroformate).

- Purification via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) followed by recrystallization from ethanol/water .

Intermediate Characterization:

Q. How can researchers validate the compound’s structural integrity post-synthesis?

Methodological Answer:

- X-ray crystallography for solid-state conformation analysis (e.g., dihedral angles between pyridine and quinolone rings) .

- FT-IR spectroscopy to confirm carbonyl stretches (C=O at ~1700 cm⁻¹ for ester and ketone groups).

- HPLC-MS (C18 column, 0.1% formic acid/acetonitrile gradient) to assess purity (>98%) and detect hydrolyzed byproducts (e.g., free carboxylic acid) .

Advanced Research Questions

Q. What strategies mitigate solubility limitations in in vitro assays?

Methodological Answer:

- Co-solvent systems : Use DMSO (≤1% v/v) with aqueous buffers (pH 7.4) to enhance solubility without disrupting biological assays .

- Prodrug modification : Replace the ethyl ester with a more hydrophilic group (e.g., glycine ester) to improve aqueous solubility .

- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm, PDI <0.2) for sustained release .

Q. How do fluorination patterns influence antibacterial activity?

Methodological Answer:

Q. What computational methods predict metabolic stability?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate hydrolysis energy barriers for the ethyl ester group (B3LYP/6-31G* level) .

- CYP450 metabolism prediction : Use in silico tools (e.g., Schrödinger’s ADMET Predictor) to identify likely oxidation sites (e.g., pyridinyl amino group) .

- Molecular dynamics (MD) simulations : Assess binding stability with human serum albumin (PDB ID: 1AO6) over 100 ns trajectories .

Contradictory Data Analysis

Q. Why do fluorinated quinolones exhibit variable MICs against Gram-positive vs. Gram-negative bacteria?

Resolution:

- Lipophilicity vs. permeability : Gram-negative bacteria have an outer membrane that restricts entry of highly lipophilic analogs (e.g., C-8 chloro in ), whereas Gram-positive strains are more susceptible to hydrophobic derivatives .

- Efflux pump affinity : Fluoroquinolones with bulkier substituents (e.g., cyclopropyl in ) are substrates for AcrAB-TolC pumps in E. coli, reducing efficacy .

Safety and Handling

Q. What precautions are critical for handling this compound in in vivo studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.